molecular formula C12H16O3 B162420 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid CAS No. 135066-21-6

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid

Cat. No.: B162420
CAS No.: 135066-21-6
M. Wt: 208.25 g/mol
InChI Key: XKDCCGWJZGTHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a tert-butoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

Chemistry

In organic synthesis, 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid serves as a precursor for various chemical transformations

Biology

This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It is often employed in assays to investigate the activity of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Safety and Hazards

The safety data sheet for acetic acid, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 4-tert-BUTOXYPHENYLACETIC ACID is the ruthenium metal . This compound acts as a ligand for ruthenium metal, which is often used as a catalyst in organic reactions .

Mode of Action

4-tert-BUTOXYPHENYLACETIC ACID interacts with its target, the ruthenium metal, by forming ruthenium complexes . These complexes have been shown to be effective catalysts in the asymmetric synthesis of alcohols and terpyridines . The interaction of 4-tert-BUTOXYPHENYLACETIC ACID with ruthenium metal enhances the catalytic activity of the metal, leading to more efficient reactions .

Biochemical Pathways

It is known that the compound plays a role in theasymmetric synthesis of alcohols and terpyridines This suggests that it may influence pathways related to these substances

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-BUTOXYPHENYLACETIC ACID is currently limited. It is known that the compound should be stored at2°C - 8°C , suggesting that it may have specific stability requirements related to temperature.

Result of Action

The result of 4-tert-BUTOXYPHENYLACETIC ACID’s action is the enhanced catalytic activity of ruthenium metal . This leads to more efficient asymmetric synthesis of alcohols and terpyridines . The compound’s action thus has significant implications for organic chemistry, particularly in the synthesis of new oligomers .

Action Environment

The action of 4-tert-BUTOXYPHENYLACETIC ACID is influenced by environmental factors such as temperature. As mentioned earlier, the compound should be stored at 2°C - 8°C , suggesting that its action, efficacy, and stability may be temperature-dependent

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification and Hydrolysis: : One common method to synthesize 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid involves the esterification of 4-tert-butoxyphenol with chloroacetic acid, followed by hydrolysis. The reaction typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions.

  • Grignard Reaction: : Another synthetic route involves the Grignard reaction, where 4-tert-butoxybenzyl chloride reacts with magnesium to form a Grignard reagent. This intermediate is then treated with carbon dioxide to yield the corresponding carboxylic acid after acidic workup.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

  • Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

  • Substitution: : The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    (4-Tert-butylphenyl)acetic acid: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.

    (4-Methoxyphenyl)acetic acid: Contains a methoxy group instead of a tert-butoxy group.

    (4-Ethoxyphenyl)acetic acid: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions compared to its analogs, providing a different reactivity profile that can be advantageous in specific applications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDCCGWJZGTHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565260
Record name (4-tert-Butoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135066-21-6
Record name (4-tert-Butoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.